(2S,3R)-2-Amino-4-methylpentan-3-ol

Description

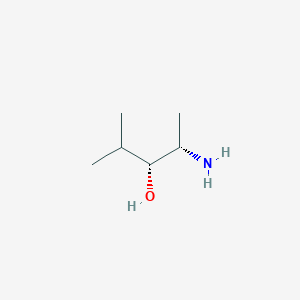

(2S,3R)-2-Amino-4-methylpentan-3-ol is a chiral amino alcohol with a molecular formula of C₆H₁₃NO and a molecular weight of 131.17 g/mol (exact value depends on isotopic composition) . Its structure features a pentanol backbone with a methyl group at position 4, an amino group at position 2, and hydroxyl at position 3, all in specific stereochemical configurations (2S,3R).

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

(2S,3R)-2-amino-4-methylpentan-3-ol |

InChI |

InChI=1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3/t5-,6+/m0/s1 |

InChI Key |

QLKNFSOWJQLKLV-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(C)C)O)N |

Canonical SMILES |

CC(C)C(C(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-4-methylpentan-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For instance, the reduction of a chiral ketone with a chiral reducing agent can yield the desired amino alcohol with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes. Enzymes such as carbonyl reductases can be employed to catalyze the asymmetric reduction of ketones to produce the desired chiral amino alcohol. These methods are environmentally friendly and offer high yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-4-methylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce simpler alcohols or amines .

Scientific Research Applications

(2S,3R)-2-Amino-4-methylpentan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-4-methylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Key Structural Differences :

- Both compounds share the (2S,3R) configuration but differ at the 4th position: (2S,3R,4R)-4-HIL vs. (2S,3R,4S)-4-HIL.

- Impact on Binding Modes :

- In dehydrogenase/reductase systems, (2S,3R,4R)-4-HIL forms hydrogen bonds with NADH and active-site residues (e.g., Tyr163), while (2S,3R,4S)-4-HIL lacks these interactions due to stereochemical inversion at C4 .

- The 4R isomer shows stronger binding affinity, suggesting higher enzymatic activity in redox reactions .

Table 1: Comparison of Stereoisomers

| Property | (2S,3R,4R)-4-HIL | (2S,3R,4S)-4-HIL |

|---|---|---|

| Hydrogen Bonding | Strong (Tyr163, NADH) | Weak/absent |

| Enzymatic Activity | High | Low |

| Structural Flexibility | Restricted by H-bonds | Higher conformational freedom |

Halogenated Analog: 3-Amino-4-methyl-1,1,1-trifluoro-2-pentanol

Key Structural Differences :

- Replacement of hydroxyl at C2 with trifluoromethyl groups (C6H12F3NO vs. C6H13NO).

- Impact on Properties: Molecular Weight: Increases to 171.16 g/mol due to fluorine substitution . Electron-Withdrawing Effects: Trifluoromethyl groups enhance acidity of adjacent protons and reduce basicity of the amino group, altering solubility and reactivity . Metabolic Stability: Fluorine substitution likely improves resistance to oxidative degradation compared to the parent compound .

Cyclic/Branched Analog: 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

Key Structural Differences :

- Incorporation of a bulky cyclopentenyl group at position 4.

- Impact on Applications: Hydrophobicity: Increased lipophilicity due to the cyclic structure, making it suitable for fragrance formulations . Regulatory Status: Subject to IFRA standards for dermal safety, unlike (2S,3R)-2-Amino-4-methylpentan-3-ol, which lacks such guidelines .

Table 2: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₆H₁₃NO | 131.17 | Amino, hydroxyl |

| 3-Amino-4-methyl-1,1,1-trifluoro-2-pentanol | C₆H₁₂F₃NO | 171.16 | Amino, trifluoromethyl |

| 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol | C₁₄H₂₆O | 210.36 | Cyclopentenyl, hydroxyl |

NMR and Crystallographic Comparisons

- (S,2S,3R)-7a and (S,2S,3R,4S)-7q :

- NMR Shifts : Distinct ¹H/¹³C shifts indicate differences in electronic environments. For example, (S,2S,3R)-7a shows downfield shifts for protons near stereogenic centers, while (S,2S,3R,4S)-7q exhibits upfield shifts due to shielding effects .

- Crystal Packing : X-ray diffraction reveals tighter molecular packing in (S,2S,3R)-7a compared to (S,2S,3R,4S)-7q, affecting melting points and solubility .

- NMR Shifts : Distinct ¹H/¹³C shifts indicate differences in electronic environments. For example, (S,2S,3R)-7a shows downfield shifts for protons near stereogenic centers, while (S,2S,3R,4S)-7q exhibits upfield shifts due to shielding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.